1,3,4,5-Tetra-O-acetyl-L-sorbopyranose

Description

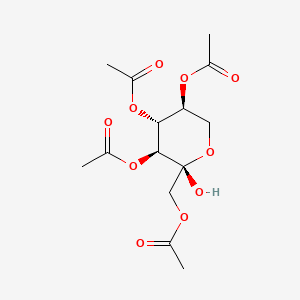

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYYDTIQDTUDOI-RFQIPJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653190 | |

| Record name | 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109525-53-3 | |

| Record name | 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,4,5 Tetra O Acetyl L Sorbopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed structural analysis of organic molecules in solution. For 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its atomic arrangement.

One-Dimensional (¹H, ¹³C) NMR Analysis of Acetylated L-Sorbopyranose

In a typical ¹H NMR spectrum of an acetylated pyranose recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the pyranose ring are expected to resonate in the region of approximately 3.8 to 5.5 ppm. The anomeric proton, if present, would exhibit a distinct chemical shift. For a ketose like sorbopyranose, the signals for the methylene (B1212753) protons at the C1 and C6 positions would also be observed. The acetyl groups introduce sharp singlet peaks in the upfield region, typically between 1.9 and 2.2 ppm, corresponding to the methyl protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyranose ring typically resonate between 60 and 100 ppm. The anomeric carbon of a ketose, C2, would appear in the downfield region of this range. The carbonyl carbons of the acetyl groups are characterized by signals in the highly deshielded region of 169 to 171 ppm, while the methyl carbons of the acetyl groups appear in the upfield region, around 20-21 ppm.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for an Acetylated Hexopyranose

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 5.23 (d, J = 10.0 Hz) | - |

| H-2 | 5.31 (dd, J = 10.0, 9.6 Hz) | - |

| H-3 | 5.09 (dd, J = 9.6, 3.2 Hz) | - |

| H-4 | 5.43 (dd, J = 3.2, 0.8 Hz) | - |

| H-5 | 4.02–4.13 (m) | - |

| H-6a, H-6b | 4.02–4.13 (m) | - |

| COCH₃ | 1.96, 2.01, 2.02, 2.13 (s) | - |

| Pyranose Carbons | - | 60-100 |

| C=O (acetyl) | - | 169-171 |

| CH₃ (acetyl) | - | 20-21 |

| Note: The data presented is for a representative acetylated hexopyranose and is intended for illustrative purposes. |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity and Stereochemical Details

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. This allows for the tracing of the proton sequence along the pyranose ring, confirming the connectivity from H-3 to H-4 and H-4 to H-5, for instance.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned proton resonances.

Through the combined interpretation of these 2D NMR spectra, the complete assignment of all proton and carbon signals of this compound can be achieved, leading to its definitive structural elucidation.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Infrared (IR) Absorption Studies of Acetylated Pyranoses

Infrared spectroscopy of acetylated pyranoses reveals characteristic absorption bands that confirm the presence of key functional groups. A study on various fully acetylated pyranoses provides a basis for the expected IR spectrum of this compound. The most prominent feature in the IR spectrum of an acetylated carbohydrate is the strong absorption band corresponding to the carbonyl (C=O) stretching of the acetate (B1210297) groups, which typically appears in the region of 1740-1760 cm⁻¹. Other significant bands include those for C-H stretching in the pyranose ring and methyl groups (around 2900-3000 cm⁻¹), C-H bending (around 1370-1450 cm⁻¹), and C-O stretching of the acetyl groups and the pyranose ring ether linkages (in the fingerprint region of 1000-1250 cm⁻¹). rsc.orgnih.govchemicalbook.com

Interactive Data Table: Typical Infrared Absorption Bands for Acetylated Pyranoses

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2900-3000 | Stretching | C-H (in pyranose ring and CH₃) |

| 1740-1760 | Stretching | C=O (acetyl) |

| 1370-1450 | Bending | C-H (in pyranose ring and CH₃) |

| 1000-1250 | Stretching | C-O (acetyl and pyranose ring) |

| Data is based on general observations for acetylated pyranoses. rsc.orgnih.govchemicalbook.com |

Raman Spectroscopy Applications in Carbohydrate Derivatives

Raman spectroscopy, while less commonly reported for this specific compound, offers complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For carbohydrate derivatives, the Raman spectrum provides a unique fingerprint that is sensitive to the configuration of the carbon centers. researchgate.net The spectra of monosaccharides typically show distinct peaks in the 700-1700 cm⁻¹ region. researchgate.net The development of Raman spectroscopy as a tool in carbohydrate chemistry has shown that it can successfully identify individual monosaccharide components and their anomeric configurations. researchgate.net For an acetylated pyranose, one would expect to observe bands corresponding to the pyranose ring vibrations and the vibrations of the acetyl groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The molecular formula of this compound is C₁₄H₂₀O₁₀, which corresponds to a molecular weight of 348.30 g/mol . In an ESI-MS experiment, the compound would likely be observed as a sodium adduct [M+Na]⁺.

The fragmentation of acetylated carbohydrates in the mass spectrometer can provide valuable structural information. The fragmentation pathways are influenced by the positions of the acetyl groups. Common fragmentation patterns involve the cleavage of the glycosidic bond (if present in a larger oligosaccharide) and cross-ring cleavages. The analysis of these fragment ions helps to determine the sequence and linkage of monosaccharide units in more complex carbohydrates. While specific fragmentation data for this compound is not detailed in available literature, the principles of mass spectral fragmentation of acetylated compounds are well-established.

Conformational Analysis and Crystallographic Investigations of 1,3,4,5 Tetra O Acetyl L Sorbopyranose and Analogues

Solution-Phase Conformational Equilibria of L-Sorbopyranose Derivatives

In solution, pyranose rings are dynamic and exist in a state of equilibrium between several conformations. This equilibrium is influenced by the substitution pattern on the ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these conformational preferences in solution. bohrium.com

While the chair conformation is the most stable and common for many six-membered rings like cyclohexane, pyranose rings can adopt other shapes, such as boat or twist-boat conformations. upenn.eduwikipedia.org The presence of multiple bulky substituents and specific stereochemical arrangements, as found in some sugar derivatives, can lead to a preference for non-chair forms. For instance, in certain substituted cyclohexanes, a twist-boat conformation can be more stable if it allows large substituents to occupy more favorable pseudo-equatorial positions, minimizing steric hindrance. wikipedia.org While specific studies on the twist-boat preference of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose are not extensively detailed in the provided results, the principles of conformational analysis suggest that the significant steric demands of the four acetyl groups could potentially stabilize non-chair conformations. The relative energies of chair, twist-boat, and boat conformations determine the conformational landscape, with the twist-boat often being an intermediate in the interconversion between two chair forms. wikipedia.orgyoutube.com

Solid-State Structural Determination by X-ray Diffraction

The crystal structures of numerous acetylated pyranose compounds have been determined, revealing their preferred solid-state conformations. nih.govdoaj.orgmpg.de For example, the crystal structure of methyl tetra-O-acetyl-α-D-glucopyranuronate shows the molecule crystallizing in the orthorhombic space group P212121. nih.gov Such studies confirm that the pyranose ring is puckered to achieve a low-energy state, allowing carbon atoms to maintain a nearly ideal tetrahedral geometry. wikipedia.org The specific conformation adopted in the crystal is the one that allows for the most stable packing arrangement. While the direct crystal structure of this compound is not detailed in the search results, data for analogous compounds provide a strong basis for understanding its likely solid-state structure. For instance, the structure of 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose has been deposited in the Cambridge Structural Database. nih.gov

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. rsc.orgnih.gov In acetylated sugars, which lack strong hydrogen bond donors, the packing is often dominated by weaker interactions. nih.gov These include C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon interacts with an oxygen atom, often from an acetyl group on a neighboring molecule. nih.govncsu.edu Van der Waals forces and dipole-dipole interactions also play a crucial role. ncsu.edu The way these forces direct the assembly of molecules determines the final crystal structure and its properties. mdpi.com The interplay of these weak interactions creates a stable three-dimensional lattice. eurjchem.com For example, in one acetylated galactose derivative, C—H⋯O contacts are key in forming layers of molecules within the crystal. nih.gov

Theoretical Approaches to Conformational Landscape Mapping of Acetylated Sugars

Theoretical methods, such as molecular mechanics and quantum mechanics calculations, are powerful tools for exploring the full range of possible conformations of a molecule. bohrium.com These computational approaches can calculate the relative energies of different conformations, such as chair, boat, and skew forms, helping to predict the most stable structures. ynu.edu.cn Density functional theory (DFT) has been successfully used to calculate NMR coupling constants for N-acetylated amino sugars, which can then be compared to experimental data to refine conformational models. rsc.org These theoretical studies complement experimental findings from NMR and X-ray diffraction, providing a more complete picture of the conformational landscape of acetylated sugars. researchgate.net By mapping the potential energy surface, researchers can understand the barriers to interconversion between different conformations and identify the most populated states. wikipedia.org

Chemical Reactivity and Transformation Pathways of 1,3,4,5 Tetra O Acetyl L Sorbopyranose

Reactivity of Acetate (B1210297) Groups and Selective Deacetylation Strategies

The acetate esters of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose serve as protecting groups for the hydroxyl functionalities of the parent L-sorbopyranose. Their primary role is to enhance solubility in organic solvents and to prevent unwanted reactions at the hydroxyl positions during synthetic manipulations at other sites of the molecule. The reactivity of these groups is centered on their susceptibility to hydrolysis under both acidic and basic conditions to regenerate the corresponding hydroxyl groups.

Selective deacetylation is a critical strategy in carbohydrate synthesis, allowing for the sequential functionalization of different hydroxyl positions. While specific conditions for the selective deacetylation of this compound are not extensively documented, general methods developed for other acetylated sugars can be applied. These strategies often rely on the differential reactivity of the acetate groups, which can be influenced by steric and electronic factors within the molecule. For instance, primary acetates are generally more reactive towards hydrolysis than secondary acetates.

Controlled deacetylation aims to remove a subset of the acetyl groups, unmasking specific hydroxyl groups for further chemical modification. This can be achieved through various methods, including enzymatic hydrolysis, which can offer high regioselectivity, or carefully controlled chemical hydrolysis using mild bases such as sodium methoxide in methanol at low temperatures.

Once a hydroxyl group is selectively deprotected, it becomes available for a wide range of functionalization reactions. These include, but are not limited to:

Alkylation: Introduction of alkyl groups via Williamson ether synthesis.

Acylation: Introduction of other acyl groups to modify the protecting group pattern.

Glycosylation: Formation of a glycosidic bond with another sugar molecule.

Oxidation: Conversion of the hydroxyl group to a ketone.

The ability to perform these transformations in a controlled manner is fundamental to the use of this compound as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Anomeric Reactivity and Glycosidic Bond Formation Potential

The anomeric center of a ketose like L-sorbose is at the C2 position. In this compound, this position is part of the pyranose ring and is not acetylated, meaning it possesses a free hydroxyl group. However, the term "anomeric reactivity" in the context of glycosylation for ketoses typically refers to the formation of a glycosidic bond at this C2 position. To achieve this, the C2 hydroxyl group would need to be converted into a suitable leaving group, or the molecule would need to be rearranged into a glycosyl donor.

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. For a molecule like this compound to act as a glycosyl donor, the anomeric hydroxyl group (or a derivative) must be activated. This can be achieved by converting it into a glycosyl halide, a thioglycoside, or an imidate, among other possibilities. The resulting activated sugar can then react with a glycosyl acceptor (an alcohol, including another sugar molecule) in the presence of a promoter to form a glycosidic linkage. The stereochemical outcome of the glycosylation reaction (α vs. β) is influenced by various factors, including the nature of the protecting groups, the solvent, and the reaction conditions.

Ring-Opening and Rearrangement Reactions Involving the Pyranose Core

The pyranose ring of this compound, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. In solution, monosaccharides can exist in equilibrium between their cyclic (pyranose and furanose) and open-chain forms, a phenomenon known as mutarotation. For acetylated sugars, this equilibrium is generally suppressed as the hydroxyl groups involved in ring formation are protected. However, under acidic or basic conditions that can facilitate deacetylation, this equilibrium can be re-established.

A significant rearrangement pathway for acetylated sugars is the pyranose-to-furanose isomerization. This process involves the opening of the six-membered pyranose ring and subsequent re-cyclization to form a five-membered furanose ring. This isomerization can be driven by thermodynamic or kinetic factors and can be influenced by the reaction conditions and the substitution pattern of the sugar.

Oxidative and Reductive Transformations of this compound Derivatives

The pyranose core of this compound and its derivatives can be subjected to various oxidative and reductive transformations.

Oxidative Transformations: While the acetyl groups protect the hydroxyl functions from many common oxidizing agents, specific reagents can still effect transformations. For instance, if a primary hydroxyl group were present (which is not the case in the parent compound but could be in a derivative), it could be selectively oxidized to an aldehyde or a carboxylic acid. Ring oxidation is also a possibility under more forcing conditions, leading to the cleavage of the pyranose ring.

Reductive Transformations: Reductive reactions can also be performed on derivatives of this compound. For example, if a carbonyl group were introduced into the molecule through oxidation of a hydroxyl group, it could be subsequently reduced back to a hydroxyl group, potentially with a different stereochemistry. Reductive cleavage of the pyranose ring is also a known reaction pathway for some carbohydrate derivatives, often employing strong reducing agents.

Cycloaddition Reactions with Modified Acetylated L-Sorbopyranose Scaffolds

While this compound itself is not amenable to direct cycloaddition reactions, it can be chemically modified to introduce functionalities that can participate in such reactions. For instance, the introduction of a double bond or an azide (B81097) group onto the pyranose scaffold would open up the possibility of engaging in various cycloaddition reactions.

A common strategy involves the conversion of a hydroxyl group (after selective deprotection) into a good leaving group, followed by an elimination reaction to form an alkene. This enol ether or glycal derivative can then participate in [4+2] (Diels-Alder) or [2+2] cycloadditions.

Alternatively, the introduction of an azide or an alkyne functionality would allow for participation in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which are powerful methods for the construction of complex glycoconjugates.

Applications in Advanced Organic Synthesis and Glycoscience

1,3,4,5-Tetra-O-acetyl-L-sorbopyranose as a Versatile Chiral Pool Synthon

This compound is a derivative of the naturally occurring L-sorbose, a ketose sugar. In the field of organic chemistry, "chiral pool synthesis" refers to the strategy of using readily available, enantiomerically pure natural products, such as carbohydrates, as starting materials for the synthesis of complex target molecules. The inherent stereochemistry of the starting material is incorporated into the final product, avoiding the need for complex asymmetric synthesis steps. This compound serves as an excellent example of a chiral pool synthon. Its well-defined stereocenters and the differential reactivity of its functional groups make it a valuable precursor for creating a wide array of stereochemically complex molecules. The acetyl protecting groups are crucial as they enhance stability, improve solubility in organic solvents, and can be selectively removed under specific conditions to allow for further chemical modifications.

The structure of this compound makes it an ideal starting point for the synthesis of more intricate carbohydrate derivatives. Protected sugars like this are fundamental building blocks in glycosylation reactions, where they act as glycosyl donors to be coupled with a glycosyl acceptor (another sugar, an alcohol, or a protein). While direct examples involving this compound are specific to advanced research, the general strategy is well-established. For instance, similar peracetylated sugars are converted into glycosyl halides or triflates to activate the anomeric position for coupling reactions. This allows for the creation of oligosaccharides and sugar analogues with modified backbones or novel functionalities, which are essential tools for studying carbohydrate-protein interactions and other biological processes. The synthesis of various glycosides often begins with acetylated sugar intermediates, which are then coupled with different aglycones (the non-sugar part) to produce a diverse range of molecules. nih.gov

Glycoconjugates are critical biomolecules where carbohydrates are covalently linked to proteins (glycoproteins) or lipids (glycolipids). nih.gov These molecules are vital for cellular recognition, communication, and immune responses. nih.govnih.gov The synthesis of these complex structures often relies on a building block approach, using activated and protected monosaccharides.

This compound, after suitable modification, can serve as such a building block. For example, it can be converted into a glycosyl donor and then enzymatically or chemically ligated to amino acid residues (like serine or threonine) on a peptide backbone or to a lipid moiety. nih.gov This process allows for the construction of synthetic glycoconjugates with precisely defined glycan structures. These synthetic molecules are invaluable for developing vaccines, diagnostics, and therapeutics, and for investigating the specific roles of carbohydrates in biological systems. nih.govnih.gov

Development of Iminosugars and Other Nitrogen-Containing Glycomimetics

Iminosugars are carbohydrate analogues in which the endocyclic oxygen atom is replaced by a nitrogen atom. cnr.it This structural change often leads to potent and specific inhibition of glycosidases, enzymes that hydrolyze glycosidic bonds. researchgate.netrsc.org Because of their ability to mimic the transition state of the enzymatic reaction, iminosugars have significant therapeutic potential for treating a range of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders. cnr.itresearchgate.netmdpi.com L-Sorbose and its derivatives, including this compound, are important precursors for the synthesis of these nitrogen-containing glycomimetics.

The chiral scaffold of L-sorbose is readily converted into polyhydroxylated pyrrolidines (five-membered rings) and piperidines (six-membered rings), which form the core of many bioactive iminosugars. mdpi.comnih.gov Synthetic routes often start with carbohydrate precursors and involve several key transformations.

For Piperidines: A common strategy involves the reductive amination of a keto-sugar or the cyclization of an amino-functionalized sugar derivative. Starting from a protected sugar like 2,3,4,6-tetra-O-benzyl-D-glucopyranose (an analogue from the D-series), a six-step sequence can yield piperidine (B6355638) nitrones, which are versatile intermediates for various piperidine iminosugars. nih.gov Similar strategies are applicable to L-sorbose derivatives to access the corresponding L-series iminosugars.

For Pyrrolidines: The synthesis of pyrrolidine (B122466) iminosugars can also commence from carbohydrate precursors. nih.govmdpi.com These syntheses often involve creating an acyclic intermediate from the sugar, followed by an intramolecular cyclization to form the five-membered ring. The stereocenters from the original L-sorbose derivative are maintained throughout the synthesis, ensuring the correct stereochemistry in the final iminosugar product. nih.gov

A key aspect of drug development is understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity. nih.govnih.gov For iminosugar-based glycosidase inhibitors, SAR studies are crucial for optimizing potency and selectivity. nih.gov By starting with a common precursor derived from acetylated L-sorbopyranose, chemists can synthesize a library of related iminosugars with systematic variations.

For example, different alkyl or aryl groups can be attached to the ring nitrogen, or the stereochemistry of a hydroxyl group can be inverted. Each of these new analogues is then tested for its ability to inhibit a panel of different glycosidase enzymes. The results reveal how specific structural features contribute to the binding affinity and inhibitory power against a particular enzyme. nih.govmdpi.com This knowledge guides the design of next-generation inhibitors with improved therapeutic profiles. For instance, studies on various flavonoids and other small molecules have demonstrated that minor structural changes, such as the position or number of hydroxyl groups, can dramatically alter their IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) against α-glucosidase. nih.govresearchgate.net

Table 1: Representative Structure-Activity Relationship Data for Hypothetical Iminosugar Analogues Derived from L-Sorbose This table presents illustrative data to demonstrate the principles of SAR studies. Values are hypothetical and based on general trends observed in the literature.

| Compound ID | Modification from Parent Iminosugar | α-Glucosidase Inhibition (IC₅₀, µM) | β-Glucosidase Inhibition (IC₅₀, µM) | Selectivity (β/α) |

| Parent-1 | (Core Piperidine Iminosugar) | 120 | 2500 | 20.8 |

| Analogue-1A | N-butylation | 15 | 1800 | 120.0 |

| Analogue-1B | N-benzylation | 45 | 3500 | 77.8 |

| Analogue-1C | Inversion of C-3 OH | >5000 | >5000 | N/A |

| Analogue-1D | Removal of C-4 OH | 85 | 900 | 10.6 |

Contribution to Specialty Chemical and Material Science Development

The utility of this compound is not confined to the synthesis of bioactive molecules. As a well-defined chiral building block, it holds potential for applications in specialty chemical and material science. Chiral synthons derived from carbohydrates are increasingly being explored for the creation of advanced materials where stereochemistry can dictate macroscopic properties.

Potential, though less commonly documented, applications include:

Chiral Ligands: It can be used as a precursor for synthesizing chiral ligands for asymmetric catalysis, where the stereochemical environment around a metal center is critical for controlling the outcome of a reaction.

Polymer Science: Incorporation of such sugar derivatives into polymer backbones can lead to the creation of novel biodegradable materials or chiral stationary phases for chromatographic separation of enantiomers.

Liquid Crystals: The rigid, chiral structure of carbohydrate derivatives can be exploited to design new liquid crystalline materials with unique optical properties.

While large-scale industrial applications in this area are not yet established, the accessibility and rich stereochemistry of compounds like this compound make them attractive candidates for academic and industrial research aimed at developing next-generation functional materials.

Precursors for Bioactive Molecules in Pharmaceutical and Agrochemical Sectors

While direct, large-scale applications of this compound as a precursor for specific commercial drugs or agrochemicals are not extensively documented in publicly available literature, its structural features and the known reactivity of acetylated sugars position it as a potential key intermediate in the synthesis of various bioactive molecules. The primary role of acetylation is to protect the hydroxyl groups of the sugar, allowing for selective chemical modifications at other positions.

In the pharmaceutical sector , L-sugars and their derivatives are of significant interest for the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. researchgate.net The unique stereochemistry of L-sugars can lead to compounds with improved therapeutic profiles, including enhanced efficacy and reduced toxicity. researchgate.net L-Sorbose itself is a crucial starting material in the industrial production of ascorbic acid (Vitamin C). nih.govgoogle.com The acetylated form, this compound, can serve as a protected precursor to more complex L-sorbose derivatives. For instance, the free hydroxyl group at the C-2 position can be targeted for the introduction of various functional groups, leading to the synthesis of novel heterocyclic compounds with potential biological activities. researchgate.netijnrd.org The synthesis of bioactive heterocycles is a major focus in drug discovery, with over 90% of new drugs containing a heterocyclic motif. ijnrd.org

In the agrochemical sector , the development of new herbicides and pesticides often relies on the synthesis of chiral molecules that can interact specifically with biological targets in weeds or pests. Acetylated sugars can serve as chiral synthons, providing a readily available source of stereochemical complexity. While specific examples utilizing this compound are not prominently reported in patent literature regulations.govgoogle.comgoogle.com, the general principles of carbohydrate chemistry suggest its potential use in the synthesis of novel, environmentally friendly agrochemicals. The carbohydrate backbone can be modified to create molecules with desired herbicidal or insecticidal properties.

Table 1: Potential Bioactive Molecules Derived from L-Sorbose Precursors

| Class of Bioactive Molecule | Potential Application | Synthetic Strategy Involving L-Sorbose Derivative |

|---|---|---|

| L-Nucleoside Analogues | Antiviral, Anticancer | Glycosylation of a nucleobase with a modified L-sorbose derivative. |

| Glycosidase Inhibitors | Antidiabetic, Antiviral | Modification of the L-sorbose ring to mimic the transition state of glycosidase enzymes. |

| Bioactive Heterocycles | Various therapeutic areas | Utilization of the chiral scaffold of L-sorbose to direct the stereoselective synthesis of complex heterocyclic systems. ijnrd.org |

Component in the Design and Synthesis of Advanced Materials

The unique structural and chemical properties of carbohydrates are being increasingly exploited in the development of advanced materials. Acetylated sugars, including this compound, are valuable monomers and building blocks for the creation of functional polymers and materials with tailored properties.

The presence of multiple acetyl groups imparts a degree of hydrophobicity to the otherwise hydrophilic sugar molecule. This amphiphilic character is crucial for the formation of self-assembling structures, such as those found in carbohydrate-based liquid crystals . researchgate.net These materials are of interest for applications in displays, sensors, and drug delivery systems. The specific stereochemistry of L-sorbopyranose can influence the packing of the molecules and the resulting liquid crystalline phases.

Furthermore, acetylated sugars can be chemically modified to introduce polymerizable groups, such as acrylates or methacrylates. These sugar-based monomers can then be used to synthesize biodegradable polymers and hydrogels . These materials are attractive for biomedical applications, including tissue engineering, drug delivery, and wound dressings, due to their biocompatibility and the fact that their degradation products are non-toxic sugars. While much of the research has focused on more common sugars like glucose, the principles are applicable to L-sorbose derivatives.

Table 2: Potential Applications of Acetylated L-Sorbose in Advanced Materials

| Material Type | Potential Application | Role of this compound |

|---|---|---|

| Carbohydrate-based Liquid Crystals | Optical displays, sensors | As a chiral mesogen, influencing the self-assembly and phase behavior of the material. researchgate.net |

| Biodegradable Polymers | Drug delivery, tissue engineering | As a monomer after modification with a polymerizable group. |

| Hydrogels | Wound dressings, biomedical implants | As a cross-linking agent or a component of the polymer backbone. |

Role in Fundamental Research on Acetylated Sugars and Carbohydrate Chemistry

This compound, as a partially acetylated sugar, is a valuable tool for fundamental research in carbohydrate chemistry. The presence and position of the acetyl groups significantly influence the molecule's conformation and reactivity, providing insights into the complex world of carbohydrates.

One key area of research is the study of acetyl group migration . The movement of acetyl groups between different hydroxyl positions on the sugar ring is a well-known phenomenon that can complicate synthetic routes. By studying the stability and reactivity of specifically acetylated compounds like this compound under various conditions, chemists can better understand the mechanisms of acetyl migration and develop strategies to control it. This knowledge is crucial for the efficient synthesis of complex oligosaccharides and glycoconjugates.

Furthermore, the conformational analysis of acetylated sugars is essential for understanding their biological activity. The conformation of the pyranose ring and the orientation of the acetyl groups can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. mdpi.comslu.senih.govnih.govd-nb.info These studies provide valuable data on the three-dimensional structure of the molecule, which is critical for understanding how it interacts with enzymes and other biological receptors. The specific substitution pattern of this compound makes it an interesting subject for such conformational studies.

Finally, as a building block in oligosaccharide synthesis , this compound with its free hydroxyl group at C-2 can act as a glycosyl acceptor. This allows for the controlled formation of glycosidic bonds, leading to the construction of more complex carbohydrate structures. These synthetic oligosaccharides are essential tools for studying the biological roles of carbohydrates in processes such as cell-cell recognition, immune response, and pathogenesis.

Table 3: Research Applications of this compound

| Research Area | Specific Application | Information Gained |

|---|---|---|

| Reaction Mechanism Studies | Investigation of acetyl group migration | Understanding of reaction pathways and development of controlled synthetic methods. |

| Conformational Analysis | NMR and X-ray crystallography studies | Elucidation of the three-dimensional structure and its influence on reactivity and biological function. mdpi.comslu.senih.govnih.govd-nb.info |

| Oligosaccharide Synthesis | Glycosyl acceptor in glycosylation reactions | Synthesis of complex carbohydrates for biological studies. |

Theoretical and Computational Investigations of 1,3,4,5 Tetra O Acetyl L Sorbopyranose

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For complex organic molecules like acetylated sugars, these methods provide a window into their intrinsic properties.

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. nih.gov These approaches are widely used to investigate the electronic structures and reactivity of carbohydrate derivatives. researchgate.netresearchgate.net

For L-sorbopyranose derivatives such as 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose, DFT studies can elucidate the effects of the four acetyl groups on the electron distribution within the pyranose ring. The reactivity and regioselectivity of the molecule are heavily influenced by the electronic properties of the atoms in the ring. nih.gov Computational studies on related systems, such as other acetylated monosaccharides, have shown that acetylation increases solubility in organic solvents and removes the potential for intramolecular hydrogen bonding involving the protected hydroxyl groups. nih.gov

DFT calculations can map out the molecular electrostatic potential, identifying nucleophilic and electrophilic sites, which is crucial for predicting how the molecule will interact with other reagents. rsc.org For instance, the oxygen atoms of the carbonyl groups in the acetyl substituents create electronegative regions, influencing the molecule's interaction with electrophiles. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining reliable results and must be carefully selected based on the specific properties being investigated. nih.govcomporgchem.com

| Method | Typical Application | Common Functionals/Basis Sets | Key Insights |

|---|---|---|---|

| Ab Initio (e.g., MP2, Coupled Cluster) | High-accuracy energy and geometry calculations for smaller molecules. | cc-pVDZ, aug-cc-pVTZ | Provides benchmark data for electronic correlation effects. nih.gov |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties, reaction energies, NMR shift prediction. | B3LYP, PBE1PBE, WC04 with 6-31G(d), 6-311+G(2d,p) | Offers a good compromise between accuracy and computational cost for molecules like acetylated sugars. comporgchem.com |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra. | B3LYP | Predicts UV-Vis spectra and helps understand electronic transitions. researchgate.net |

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of quantum chemical calculations in structural elucidation. diva-portal.orgacs.org For carbohydrates, which often have complex spectra with overlapping signals, theoretical predictions can be invaluable for assigning resonances. acs.org

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.gov The process involves first optimizing the molecule's 3D geometry and then performing a single-point NMR calculation. The accuracy of the prediction depends on several factors, including the level of theory, the basis set, and critically, the treatment of conformational flexibility and solvent effects. nih.govnih.gov

Since molecules like this compound exist as an ensemble of conformations in solution, accurate prediction requires calculating the NMR parameters for each significant conformer and then averaging them based on their Boltzmann population. rsc.org Furthermore, solvent models, either implicit (like the Polarizable Continuum Model, PCM) or explicit (including individual solvent molecules), are necessary to account for the influence of the surrounding medium on the electronic environment of the nuclei. nih.govrsc.org Studies have shown that DFT-calculated ¹H NMR chemical shifts can achieve mean absolute deviations of around 0.1 ppm, while ¹³C shifts are generally predicted with lower accuracy, often with deviations of several ppm that can be improved with empirical scaling. nih.gov

| Nucleus | Experimental Shift (ppm) | Predicted Shift (ppm) - Gas Phase | Predicted Shift (ppm) - Solvated (PCM) | Deviation (Solvated) |

|---|---|---|---|---|

| H-1 | 5.80 | 6.10 | 5.85 | +0.05 |

| C-1 | 92.5 | 98.0 | 94.0 | +1.5 |

| H-3 | 5.25 | 5.50 | 5.30 | +0.05 |

| C-3 | 72.1 | 76.5 | 73.0 | +0.9 |

| CH₃ (acetyl) | 2.10 | 2.25 | 2.12 | +0.02 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic details, molecular modeling and dynamics simulations are the tools of choice for exploring the conformational behavior and dynamics of large molecules over time.

Carbohydrates are notoriously flexible, and understanding their function requires mapping their conformational energy landscape. nih.govdntb.gov.ua For a pyranose ring like that in L-sorbopyranose, the primary conformations are the chair (of which there are two, ¹C₄ and ⁴C₁), boat, and skew-boat forms. The relative energies of these conformers determine the dominant shape of the molecule. The presence of bulky acetyl groups at positions 1, 3, 4, and 5 will create significant steric hindrance, which strongly influences the preferred ring pucker and the orientation of the substituents (axial vs. equatorial).

Molecular Dynamics (MD) simulations, using force fields specifically parameterized for carbohydrates (e.g., GLYCAM), can be used to explore this landscape. nih.gov By simulating the molecule's movement over nanoseconds to microseconds, one can identify the most stable conformations and the energy barriers between them. springernature.comnih.gov The results of such simulations can reveal that while a molecule may have a single lowest-energy state, it dynamically samples a range of related conformations at room temperature. nih.govnih.gov This dynamic behavior is often crucial for biological function and reactivity. nih.gov

The conformation of a sugar in solution is the result of a delicate balance between intramolecular forces (e.g., steric repulsion, dipole-dipole interactions) and intermolecular interactions with the solvent. nih.govrsc.org MD simulations are particularly powerful for studying these solvent effects because they can explicitly model the solvent molecules surrounding the solute. acs.orgnjit.edu

The choice of solvent can dramatically alter conformational preferences. rsc.org In a polar, protic solvent like water, the solvent molecules can form hydrogen bonds with the solute, which can disrupt intramolecular hydrogen bonds that might otherwise stabilize a particular conformation. nih.gov In contrast, in a non-polar solvent like chloroform (B151607), intramolecular interactions become more dominant. For an acetylated sugar like this compound, which lacks free hydroxyl groups, the primary interactions with the solvent will be through the ester functionalities. The properties of the solvent can influence the apparent size and shape of the sugar, affecting its diffusion and interaction with other molecules. acs.org Studies on acetylated mannans have shown that the degree and regioselectivity of acetylation influence backbone flexibility in aqueous media. researchgate.net

In Silico Mechanistic Studies of Chemical Transformations

Computational methods can be used to model the entire course of a chemical reaction, providing detailed mechanistic insights that are often inaccessible to experiment. This involves mapping the potential energy surface from reactants to products, identifying transition states and intermediates along the way. rsc.orgjst.go.jp

For this compound, a key reaction is the hydrolysis of the acetyl ester groups. An in silico study of this reaction, likely using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, could elucidate the mechanism of acid- or base-catalyzed hydrolysis. nih.gov In a QM/MM simulation, the reacting part of the molecule (e.g., the ester carbonyl and adjacent atoms) is treated with a high-level QM method, while the rest of the sugar and the solvent are treated with a more efficient MM force field.

Such studies can determine the activation energies for each step of the reaction, such as the initial protonation of the carbonyl oxygen (in acid catalysis), the nucleophilic attack by water, the formation of a tetrahedral intermediate, and the final departure of acetic acid. mdpi.com This provides a quantitative understanding of the reaction kinetics and can explain why certain ester groups might be more or less reactive than others based on the local steric and electronic environment. Similar computational approaches are used to study other key carbohydrate reactions, such as glycosylation and photocatalytic transformations. jst.go.jprsc.org

| Step | Description | Key Computational Insight |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen of an acetyl group. | Energy barrier for proton transfer. |

| 2 | Nucleophilic attack by a water molecule on the protonated carbonyl carbon. | Geometry and energy of the transition state. |

| 3 | Formation of a tetrahedral intermediate. | Stability and structure of the intermediate. mdpi.com |

| 4 | Proton transfer from the attacking water to the pyranose oxygen. | Identification of the lowest energy pathway for proton shuttling. |

| 5 | Elimination of acetic acid to regenerate the hydroxyl group and the protonated catalyst. | Overall reaction energy and rate-determining step. |

Q & A

Q. What are the standard synthetic protocols for preparing 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose?

The synthesis typically involves selective acetylation of L-sorbose under controlled conditions. A common approach is reacting L-sorbose with acetic anhydride in the presence of a catalyst like boron trifluoride etherate (BF₃·Et₂O), which promotes regioselective acetylation. For example, similar protocols for acetylated sugars involve dissolving the starting sugar in anhydrous dichloromethane, adding acetic anhydride and BF₃·Et₂O dropwise at 0°C, and stirring at room temperature for 12–24 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the purity and structure of this compound validated experimentally?

Key analytical methods include:

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and preliminary purity assessment using solvents like ethyl acetate/hexane (1:1) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of acetylation and anomeric configuration. For instance, acetyl methyl protons appear as singlets at δ 2.0–2.1 ppm, while anomeric protons resonate near δ 5.5–6.0 ppm .

- X-ray Crystallography : Used for absolute configuration determination in structurally related acetylated sugars, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in acetylated sugar synthesis?

Critical factors include:

- Catalyst Choice : BF₃·Et₂O enhances acetylation efficiency, but alternative catalysts (e.g., DMAP or pyridine) may reduce side reactions like hydrolysis .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions, while extended reaction times (~24 hours) ensure complete acetylation .

- Solvent Purity : Anhydrous solvents (e.g., dichloromethane) prevent unwanted hydrolysis of acetyl groups .

Q. How should researchers address contradictions in reported reactivity or stability of acetylated sorbose derivatives?

Discrepancies often arise from:

- Anomeric Configuration : α- vs. β-anomers exhibit differing reactivities in glycosylation reactions. For example, β-anomers are more stable but less reactive in certain coupling reactions .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates, while protic solvents may induce decomposition .

- Competing Pathways : Ring-contraction reactions (e.g., in thio-sugar derivatives) can occur under acidic conditions, altering product distribution .

Q. What strategies enable the synthesis of novel derivatives from this compound?

- Glycosylation : Use thioglycosides (e.g., methyl 1-thio-β-D-glucopyranoside derivatives) as glycosyl donors. Activation with NIS/TfOH promotes coupling with acceptors .

- Selective Deacetylation : Controlled hydrolysis with NaOMe/MeOH removes specific acetyl groups for further functionalization .

- Ring Modification : Introduce thio- or seleno-functional groups via nucleophilic displacement of mesyl or tosyl intermediates .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

Q. How can computational methods aid in predicting the reactivity of acetylated sugars?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.